REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]([F:19])([F:18])[C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=1)=[O:6].[CH3:20]I>O1CCCC1>[F:3][C:4]([F:18])([F:19])[C:5]([N:7]([CH3:20])[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-:17])=[O:16])[CH:10]=1)=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
96 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])(F)F
|
Name
|
|
Quantity
|
132 μL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1 hour at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dry teterahydrofuran
|
Type
|
STIRRING
|
Details
|
The reaction was stirred for 1 hour at 0° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
After 16 h
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between saturated aqueous NaHCO3 and EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.4 mmol | |
AMOUNT: MASS | 0.36 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |